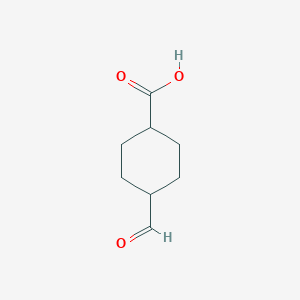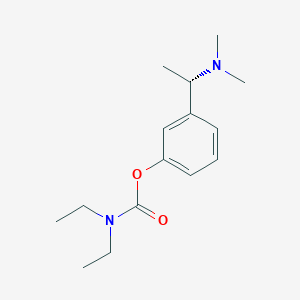![molecular formula C15H16O3 B124886 Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate CAS No. 1254693-88-3](/img/structure/B124886.png)
Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate, also known as D3-methoxy-naproxen, is a deuterated form of naproxen, a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation. The deuterated form of naproxen has been developed to improve its pharmacokinetic properties and increase its efficacy.
Wirkmechanismus
The mechanism of action of trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate is similar to that of naproxen. It works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. The deuterated form of naproxen has been shown to have a higher affinity for the target enzyme, cyclooxygenase (COX), which results in a more potent anti-inflammatory effect.
Biochemische Und Physiologische Effekte
Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate has been shown to have similar biochemical and physiological effects to naproxen. It has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. The deuterated form of naproxen has also been shown to have a lower incidence of gastrointestinal side effects, such as stomach ulcers, compared to the non-deuterated form.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate in lab experiments include its improved pharmacokinetic properties and increased potency compared to the non-deuterated form. It also has a lower incidence of gastrointestinal side effects, which makes it a safer candidate for long-term use. The limitations of using the deuterated form of naproxen include its complex synthesis method and higher cost compared to the non-deuterated form.
Zukünftige Richtungen
There are several future directions for the use of trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate in scientific research. One potential application is in the development of new drugs for the treatment of pain and inflammation. The deuterated form of naproxen could be used as a template for the development of new drugs with improved pharmacokinetic and pharmacodynamic properties. Another potential application is in the study of drug metabolism and pharmacokinetics. The deuterated form of naproxen could be used as a tracer to study the metabolism and distribution of drugs in the body. Overall, trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate is a promising candidate for the treatment of pain and inflammation, and its potential applications in scientific research are numerous.
Synthesemethoden
The synthesis of trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate involves the deuteration of naproxen using deuterated reagents. The process involves the use of deuterated solvents, deuterated bases, and deuterated reagents to produce the deuterated form of naproxen. The synthesis method is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate has been used in scientific research to study its pharmacokinetic and pharmacodynamic properties. The deuterated form of naproxen has been shown to have improved pharmacokinetic properties, such as increased bioavailability and longer half-life, compared to the non-deuterated form. This makes it a promising candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(15(16)18-3)11-4-5-13-9-14(17-2)7-6-12(13)8-11/h4-10H,1-3H3/t10-/m0/s1/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYFBPCRUQZGJE-LJTFXESQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)[C@H](C)C(=O)OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Naproxen-d6 Methyl Ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

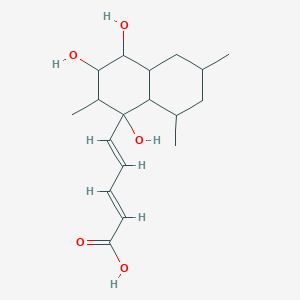

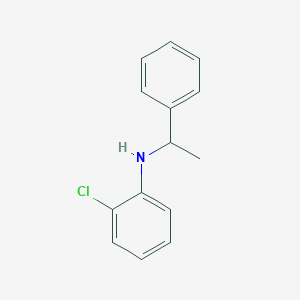
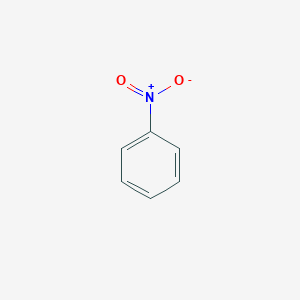
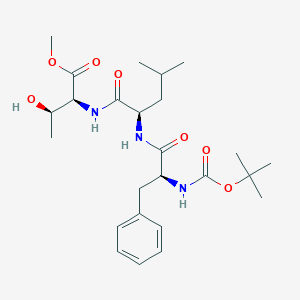
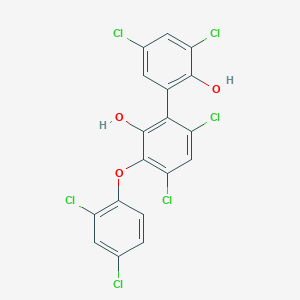
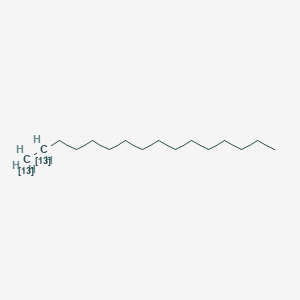

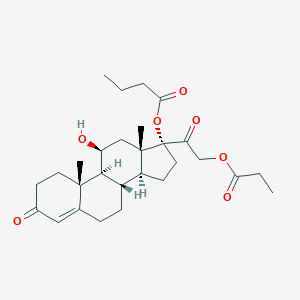
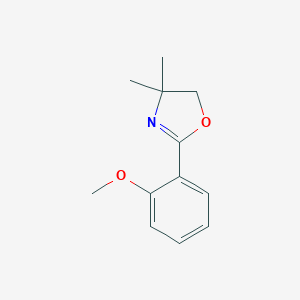
![(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B124841.png)

